Trimetrexate trihydrochloride Trimetrexate trihydrochloride CI-898 HCl is a lipophilic antifolate inhibitor of dihydrofolate reductase (DHFR). It has enhanced binding to DHFR in the presence of the cofactor NADPH. Cl-898 HCl inhibits cell growth and halts the cell cycle at the G1/S phase in L1210 mouse lymphocytic leukemia cells and is active against methotrexate-resistant cancer cell lines. It also enhances the activity of doxorubicin, cyclophosphamide, and 6-thioguanine (6-TG) in mice with advanced stage P338 leukemia.
Brand Name: Vulcanchem
CAS No.: 1658520-97-8
VCID: VC0523666
InChI: InChI=1S/C19H23N5O3.3ClH/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;;;/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);3*1H
SMILES: CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl.Cl
Molecular Formula: C19H26Cl3N5O3
Molecular Weight: 478.8

Trimetrexate trihydrochloride

CAS No.: 1658520-97-8

Cat. No.: VC0523666

Molecular Formula: C19H26Cl3N5O3

Molecular Weight: 478.8

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Trimetrexate trihydrochloride - 1658520-97-8

Specification

CAS No. 1658520-97-8
Molecular Formula C19H26Cl3N5O3
Molecular Weight 478.8
IUPAC Name 5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;trihydrochloride
Standard InChI InChI=1S/C19H23N5O3.3ClH/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;;;/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);3*1H
Standard InChI Key ZNJRHEVYOYMEHR-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl.Cl
Appearance Solid powder

Introduction

Chemical Structure and Properties

Trimetrexate trihydrochloride is chemically defined by its molecular formula C19H26Cl3N5O3C_{19}H_{26}Cl_3N_5O_3 and has a molecular weight of 478.8 g/mol. Its structure is characterized by a quinazoline core substituted with methyl and trimethoxyphenyl groups, which confer lipophilic properties essential for passive diffusion across cell membranes . The compound exists as a trihydrochloride salt, enhancing its solubility and stability for pharmaceutical formulations.

The chemical structure of trimetrexate trihydrochloride is confirmed by advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS), ensuring high purity standards (>95%) for research and therapeutic use . Table 1 below summarizes its key physicochemical properties.

PropertyValue
Molecular FormulaC19H26Cl3N5O3C_{19}H_{26}Cl_3N_5O_3
Molecular Weight478.8 g/mol
LipophilicityHigh
Purity>95%
SolubilityWater-soluble

Mechanism of Action

Inhibition of Dihydrofolate Reductase

Trimetrexate trihydrochloride acts primarily by inhibiting DHFR, an enzyme responsible for reducing dihydrofolate to tetrahydrofolate—a coenzyme required for the synthesis of purine nucleotides and thymidylate . The inhibition of DHFR disrupts DNA replication and RNA transcription, leading to cell cycle arrest and apoptosis in rapidly dividing cells such as malignant tumor cells or protozoan pathogens like Pneumocystis carinii .

Lipophilicity and Cellular Penetration

Unlike classical antifolates that rely on active transport mechanisms via folate carrier systems, trimetrexate's lipophilic nature enables passive diffusion across cellular membranes . This property allows it to overcome resistance mechanisms associated with impaired folate transport or deficient polyglutamylation observed in methotrexate-resistant tumors .

Selective Toxicity

Trimetrexate exhibits selective toxicity by targeting DHFR in pathogenic organisms while sparing host cells when co-administered with leucovorin (a reduced folate) . Leucovorin acts as a rescue agent, replenishing tetrahydrofolate pools in host tissues without interfering with the drug's antipathogenic activity .

Clinical Applications

Treatment of Pneumocystis Carinii Pneumonia

Trimetrexate trihydrochloride has been approved for the treatment of moderate-to-severe PCP in patients with compromised immune systems, particularly those with AIDS who are intolerant or refractory to first-line therapies such as trimethoprim-sulfamethoxazole or pentamidine . Clinical trials have demonstrated response rates ranging from 63% to 71%, with survival rates between 69% and 88% depending on the treatment regimen .

Antineoplastic Activity

Preclinical studies have revealed trimetrexate's efficacy against various cancers, including breast cancer, non-small-cell lung cancer, head and neck tumors, leiomyosarcoma, and methotrexate-resistant skin lymphoma . Its ability to bypass resistance mechanisms makes it a promising candidate for combination therapies aimed at enhancing antitumor activity.

Investigational Uses

Ongoing research is exploring trimetrexate's potential as a prophylactic agent against PCP and its efficacy in combination with other antifolates or chemotherapeutic agents .

Pharmacokinetics

Absorption and Distribution

Trimetrexate is administered intravenously due to poor oral bioavailability . It exhibits rapid systemic distribution facilitated by its lipophilicity, achieving high intracellular concentrations in target tissues such as bone marrow and epithelial cells .

Metabolism

The compound undergoes extensive hepatic biotransformation into active and inactive metabolites. Less than 5% of the administered dose is excreted unchanged in urine .

Elimination

The clearance rates vary significantly among patient populations, influenced by factors such as disease state (e.g., AIDS or cancer) and dosage regimen . Table 2 provides an overview of pharmacokinetic parameters observed in clinical studies.

ParameterValue
Clearance (AIDS patients)38±1538 \pm 15 mL/min/m²
Clearance (Cancer patients)30±830 \pm 8 mL/min/m²
Half-lifeVariable

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